1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1090889 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties
1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been identified to possess valuable pharmacological properties, particularly anti-convulsive activity. This makes them potentially useful in the treatment of epilepsy and conditions involving tension and agitation (Shelton, 1981).
Synthesis and Chemical Properties
The compound has been a subject of various synthesis studies. For instance, a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized using 4-chlorobenzenamine as the starting material, with specific reaction conditions leading to a yield of up to 88% (Kan, 2015).
Application in Antimicrobial Research
Recent studies have identified derivatives of 1H-1,2,3-triazole-4-carboxamides, including those with 1-(4-chlorophenyl) groups, as promising antimicrobial agents. These compounds have shown moderate to good activities against primary pathogens, including both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Pokhodylo et al., 2021).
Structural Characterization
Studies on the structural characterization of similar compounds, like 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, have been conducted. These studiesinclude crystallography, NMR, IR, and UV spectroscopy, providing insights into the molecular structure and interactions within these compounds. For instance, 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was characterized by single-crystal X-ray structure determination, showing the molecule's planar nature and its orthogonal relationship with the chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Transformations
The compound and its derivatives are also studied for their behavior in various chemical reactions. For example, research on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles has provided insights into the structural dynamics under different conditions, which is crucial for understanding their reactivity and potential applications in synthesis (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Novel Synthesis Pathways
The exploration of new synthetic pathways for triazole derivatives, including those related to this compound, has been a significant area of research. For instance, methods for synthesizing N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide and similar compounds have been developed, with an emphasis on optimizing reaction conditions and yields (Kan, 2015).
Molecular Studies and Interaction Analysis
Further, studies like those on 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione have provided comprehensive insights into the molecular interactions and stability of these compounds. The use of techniques such as X-ray crystallography, NMR, and IR spectroscopy has helped in elucidating the molecular structure and understanding the stability and interactions at a molecular level (Yeo, Azizan, & Tiekink, 2019).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-5-4-6-12(2)16(11)20-18(24)17-13(3)23(22-21-17)15-9-7-14(19)8-10-15/h4-10H,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFUGOWNFECGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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